molecular formula C15H13NO4 B5663522 5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid

Cat. No. B5663522
M. Wt: 271.27 g/mol
InChI Key: SVCYDIQFYLNSGO-UHFFFAOYSA-N
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Description

Benzoic acid derivatives, such as "5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid," are a significant class of organic compounds in medicinal chemistry, materials science, and organic synthesis. These compounds are characterized by their benzoic acid backbone modified with various functional groups, leading to a wide range of chemical behaviors and applications.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functionalization of the benzene ring, introduction of amino groups, and esterification or amidation processes. For example, the synthesis of complex benzoic acid derivatives may start with a simple benzoic acid molecule, followed by specific substitutions at designated positions on the benzene ring to introduce desired functional groups (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. Techniques such as X-ray crystallography, electron diffraction, and computational modeling are used to elucidate the geometric configuration, bond lengths, angles, and overall molecular orientation. For instance, studies on similar compounds have highlighted the planarity of certain moieties and the inclination of functional groups relative to the benzene ring, affecting their interaction with other molecules (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including esterification, amidation, and substitution reactions, depending on the nature of the substituents. These reactions are fundamental in modifying the compound's chemical behavior for specific applications. The presence of functional groups like hydroxyl or amino groups can significantly impact the molecule's reactivity, enabling the formation of diverse chemical structures (Yıldırım et al., 2015).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Hydrogen bonding, π-π stacking interactions, and other intermolecular forces play a significant role in determining these properties. For example, the solubility in water and organic solvents is crucial for their application in pharmaceutical formulations (Kosma, Selzer, & Mereiter, 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards other chemical agents, are determined by the functional groups present in the benzoic acid derivatives. These properties are pivotal in dictating the compound's behavior in biological systems or chemical reactions. For instance, the electron-withdrawing or -donating nature of substituents can affect the compound's acidity, crucial in drug design and synthesis (Borchardt, Huber, & Houston, 1982).

References

properties

IUPAC Name

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-2-4-10(7-9)14(18)16-13-6-5-11(17)8-12(13)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCYDIQFYLNSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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